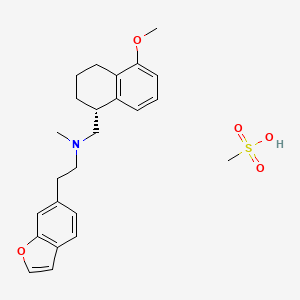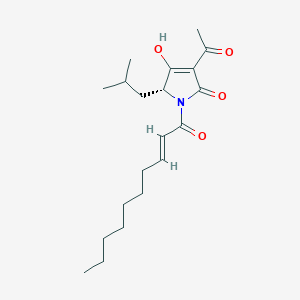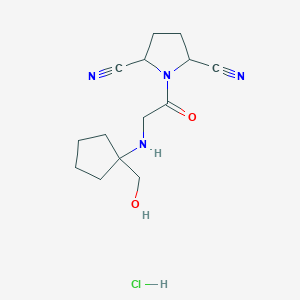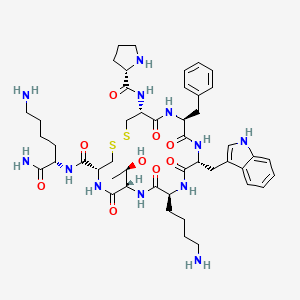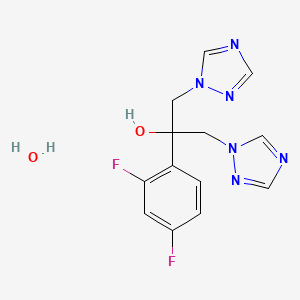
Fluconazole hydrate
概要
説明
Fluconazole is a first-generation bis-triazole antifungal medicine commonly used to treat invasive fungal infections, including candidiasis . It is on the World Health Organization’s List of Essential Medicines .
Synthesis Analysis
The development of a flow chemistry approach to the anti-fungal fluconazole is described. A continuous, two-reactor, three-step synthesis of fluconazole from 2-chloro-2′,4′-difluoroacetophenone was achieved with no intermediate purification .Molecular Structure Analysis
Fluconazole has a molecular formula of C13H12F2N6O and a molecular weight of 306.28 . The configuration of Fluconazole varied greatly among the five cocrystal hydrate forms concerning Fluconazole form II .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Fluconazole are complex and involve multiple steps. The Corey-Chaykovsky epoxidation of ketone 4, which is traced to α-chloroketone 5. Finally, α-chloroketone is synthesized by a Friedel-Crafts acylation with 1,3-difluorobenzene .Physical And Chemical Properties Analysis
Fluconazole has a molecular weight of 306.277 g·mol −1 . It is highly absorbed by the gastrointestinal tract, and it spreads easily by body fluids .科学的研究の応用
Treatment of Superficial and Systemic Fungal Infections : Fluconazole hydrate has been developed for treating both superficial and systemic fungal infections, showing effectiveness in various tissues, including cerebrospinal fluid, which allows it to treat systemic infections like coccidioidal meningitis and fungal peritonitis (Debruyne & Ryckelynck, 1993).
Activity Against Candida and Cryptococcus Species : It shows significant antifungal activity against pathogenic Candida and Cryptococcus species, and has been used effectively for oropharyngeal, esophageal, and systemic candidiasis, as well as for cryptococcal meningitis (Grant & Clissold, 1990).
Population Pharmacokinetics in Infants : Fluconazole's pharmacokinetics have been studied in infants, indicating its increasing use to prevent and treat invasive candidiasis in neonates. The study provided insights into dosage adjustments required for this age group (Wade et al., 2008).
Pharmacokinetic Drug-Drug Interactions : Fluconazole's role in drug-drug interactions, particularly with CYP450 enzymes, has been studied, highlighting its moderate inhibitory effects on various cytochromes, which is essential for predicting clinical drug-drug interactions (Lu et al., 2008).
Bioavailability in Skin after Oral Medication : The bioavailability of fluconazole in various skin structures after oral administration has been documented, demonstrating its accumulation in the stratum corneum, which is relevant for treating cutaneous mycoses (Wildfeuer et al., 1994).
作用機序
Safety and Hazards
将来の方向性
To modulate the physicochemical properties of Fluconazole, the crystal engineering technique was employed. Five novel cocrystal hydrates of Fluconazole with a range of phenolic acids were disclosed and reported for the first time . The formation of these hydrates significantly improves the stability of Fluconazole .
特性
IUPAC Name |
2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N6O.H2O/c14-10-1-2-11(12(15)3-10)13(22,4-20-8-16-6-18-20)5-21-9-17-7-19-21;/h1-3,6-9,22H,4-5H2;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZFKRINVAUJGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fluconazole hydrate | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

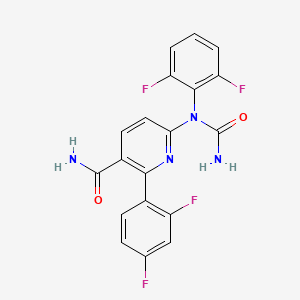

![2-hydroxy-4-[4-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid](/img/structure/B1139099.png)
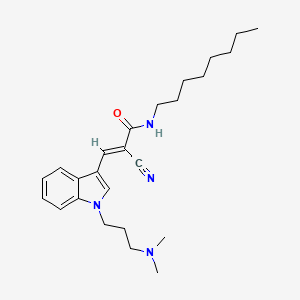


![4-Chloro-1-(Piperidin-4-Yl)-N-[3-(Pyridin-2-Yl)-1h-Pyrazol-4-Yl]-1h-Pyrazole-3-Carboxamide](/img/structure/B1139109.png)
